1,1-Cyclohexanediacetic acid
CAS No.: 4355-11-7
Cat. No.: VC21343751
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4355-11-7 |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | 2-[1-(carboxymethyl)cyclohexyl]acetic acid |
Standard InChI | InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) |
Standard InChI Key | YQPCHPBGAALCRT-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)CC(=O)O |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)CC(=O)O |
Appearance | White Solid |
Melting Point | 171-173°C |
Structural Characteristics and Identification
Nomenclature and Identification Parameters
1,1-Cyclohexanediacetic acid is an organic compound containing a cyclohexane ring with two acetic acid moieties attached to the same carbon atom. The systematic positioning of these functional groups gives the compound its unique chemical properties and reactivity profile. The compound is identified through several standard chemical identifiers as outlined in the table below.
Parameter | Value |
---|---|
Chemical Name | 1,1-Cyclohexanediacetic acid |
CAS Registry Number | 4355-11-7 |
Molecular Formula | C₁₀H₁₆O₄ |
Molecular Weight | 200.23 g/mol |
MDL Number | MFCD00001519 |
PubChem Substance ID | 87566445 |
Reaxys Registry Number | 2504442 |
FDA UNII | NZ67L3M8GX |
The compound is also known by several synonyms in scientific literature, including 2,2'-(cyclohexane-1,1-diyl)diacetic acid, cyclohexanediacetic acid, and 3,3-pentamethyleneglutaric acid . These alternative nomenclatures reflect the structural characteristics of the molecule from different chemical perspectives, emphasizing its core cyclohexane ring and dicarboxylic acid functionality.
Molecular Structure and Properties
The molecular structure of 1,1-cyclohexanediacetic acid consists of a cyclohexane ring with two -CH₂COOH (acetic acid) groups attached to the same carbon atom at position 1. This structure gives the compound its characteristic physical and chemical behavior. The presence of two carboxylic acid groups contributes to its acidic properties, while the cyclohexane ring provides a degree of lipophilicity.
Physical and Chemical Properties
Physical Characteristics
1,1-Cyclohexanediacetic acid exists as a white to almost white powder or crystalline solid at standard temperature and pressure. The compound displays specific physical properties that are important for its identification, handling, and application in various chemical processes.
The physical state and appearance of 1,1-cyclohexanediacetic acid are consistent with its crystalline structure, which is characteristic of many organic acids. The melting point range (178-185°C) is relatively narrow and high, indicating a high degree of purity and crystallinity of the compound . The estimated boiling point of approximately 298°C suggests that the compound has low volatility at room temperature, which has implications for its storage and handling .
Chemical Properties
The chemical behavior of 1,1-cyclohexanediacetic acid is largely determined by its dicarboxylic acid functionality and cyclohexane ring structure. These features influence its solubility, acidity, and reactivity under various conditions.
Property | Value | Source |
---|---|---|
Solubility | DMSO (Slightly), Methanol (Slightly) | |
pKa | pK₁: 3.49; pK₂: 6.96 (25°C) | |
LogP | 1.2 at 21.9°C | |
Purity (Commercial) | >98.0% (GC)(T) |
The compound exhibits limited solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is consistent with its relatively polar dicarboxylic acid structure combined with a non-polar cyclohexane ring . The pKa values (pK₁: 3.49; pK₂: 6.96) indicate that the compound is a moderately strong diprotic acid, with the first proton more acidic than the second . This is typical of dicarboxylic acids where the presence of a negatively charged carboxylate group after the first deprotonation makes the second carboxylic acid group less acidic.
The LogP value of 1.2 suggests moderate lipophilicity, which is expected given the presence of the cyclohexane ring balanced by the two hydrophilic carboxylic acid groups . This property is significant for predicting the compound's behavior in biological systems and its potential for membrane permeability.
Synthesis Methods
Industrial Synthesis
The synthesis of 1,1-cyclohexanediacetic acid typically involves a multi-step process starting from cyclohexanone. According to patent literature, one established method proceeds via the formation of 1,1-cyclohexyl dicyano acid amides, followed by hydrolysis to obtain the target compound.
The general synthetic pathway can be summarized as follows:
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Reaction of cyclohexanone with methyl cyanoacetate in the presence of ammonia to form 1,1-cyclohexyl dicyano acid amides
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Hydrolysis of the dicyano compound in dilute sulfuric acid
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Further processing to obtain 1,1-cyclohexanediacetic acid
A specific example of this synthesis method is described in patent CN101475466B, which details the following procedure:
"In reaction vessel, add methyl alcohol 135ml, feed ammonia 10.5g under the cooling and stirring condition, cool, add methyl cyanoacetate 51.5g then to -10°C, temperature of reaction rises to -7°C, be cooled to -10°C again, drip cyclohexanone 25g (temperature is no more than -6°C during dropping), dripped off in about 40 minutes, stir half hour then, be cooled to -10°C, stop to stir, successively in -10°C of insulations 24 hours, 0 ± 5°C is incubated 12 hours, 25°C of insulations of room temperature 12 hours (48 hours altogether), the suction filtration methanol solution, get 1,1-cyclohexyl dicyano acid amides, oven dry, get 1,1-cyclohexyl dicyano acid amides powder, yield 94.15%" .
The subsequent hydrolysis step is described as follows:
"Add water 70ml in the reaction vessel, slowly add vitriol oil 45ml, add the cyclohexyl cyano group acid amides powder 59.5g that step (1) obtains then, stir, heat up (temperature slowly rises to 145 from 110°C), slowly stir, progressively hydrolysis is incubated 3.5 hours, and dilution heat of sulfuric acid (by 10ml concentrated sulfuric acid solution and the preparation of 20ml water) is added in segmentation after being incubated 1.5 hours simultaneously, reaction finishes the back and collects the pasty state hydrolyzate, enters next step" .
The final step involves further processing of the hydrolyzate:
"Add water 28ml in the reaction vessel, slowly add vitriol oil 60ml, heat temperature raising to 170°C slowly adds the pasty state hydrolyzate that step (a) is collected, and discharges CO₂, after hydrolyzate added, 180-185°C was incubated 30 minutes, cooling adds in the cold water that stirs, and is cooled to 30°C, suction filtration, washing gets the cyclohexanediacetic acid crude product, with 10% alkali lye 100g dissolving, use activated carbon decolorizing, suction filtration again, mother liquor is used in the hydrochloric acid and crystallization, and suction filtration gets product cyclohexanediacetic acid 44.2g, yield 92.12%, total recovery 86.73%" .
This synthesis method demonstrates high efficiency with a total yield of over 86%, making it suitable for industrial-scale production.
Precautionary Measures
To minimize risks associated with handling 1,1-cyclohexanediacetic acid, the following precautionary measures are recommended:
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Wear appropriate protective equipment, including gloves, eye protection, and face protection
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Wash skin thoroughly after handling
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If eye irritation persists, seek medical advice/attention
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If on skin, wash with plenty of soap and water
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If skin irritation occurs, get medical advice/attention
These precautions help prevent adverse effects resulting from exposure to the compound during laboratory or industrial handling.
Storage Parameter | Recommendation | Source |
---|---|---|
Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | |
Container | Sealed, dry |
Adhering to these storage recommendations helps maintain the quality and stability of the compound over time. The compound should be kept in a well-sealed container to prevent moisture absorption, which could lead to hydrolysis or other degradation reactions.
Applications and Derivatives
Derivative Compounds
Several derivatives of 1,1-cyclohexanediacetic acid have been reported in the literature, with 1,1-cyclohexanediacetic acid monoamide being a notable example. This derivative is characterized by the following properties:
The monoamide derivative is described as a "broad-spectrum chemosynthesis new function material monomer, used for the synthetic field of novel material" . A patent (CN103333081A) describes a preparation method for this derivative, highlighting its importance in certain applications .
The preparation of 1,1-cyclohexanediacetic acid monoamide typically involves several steps, including:
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Preparation of 1,1-cyclohexyl dicyano acid amides
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Preparation of 1,1-cyclohexanediacetic acid
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Drying of 1,1-cyclohexanediacetic acid
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Preparation of 1,1-cyclohexanediacetic anhydride
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Preparation of 1,1-cyclohexanediacetic acid monoamide
This derivative represents an important extension of the chemistry of 1,1-cyclohexanediacetic acid, broadening its potential applications in material science and chemical synthesis.
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